

A Technical Guide to Boc-L-Glutamine for Research Applications

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Compound of Interest

Compound Name: 2-[[*(Tert-butoxycarbonyl)amino*]-4-carbamoylbutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-L-glutamine (N α -tert-butoxycarbonyl-L-glutamine), a critical reagent in biochemical and pharmaceutical research. This document outlines commercial suppliers, key quality specifications, detailed experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS), and its role in significant cellular signaling pathways.

Commercial Suppliers and Comparative Specifications

Boc-L-glutamine is readily available from a multitude of commercial suppliers, each offering various grades and purities suitable for research and development. Below is a comparative summary of the technical specifications from prominent suppliers to aid in the selection of the most appropriate product for your research needs.

Supplier	Purity	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Appearance	Melting Point (°C)	Optical Rotation [α] _D	Storage Conditions
BOC Sciences	≥ 99.5% (Chiral HPLC) [1]	C ₁₀ H ₁₈ N ₂ O ₅ [1]	246.30 [1]	13726-85-7 [1]	White powder [1]	115-123 [1]	Not specified	2-8°C [1]
Chem-Impex	≥ 98% [2]	C ₁₀ H ₁₈ N ₂ O ₅ [2]	246.3 [2]	13726-85-7 [2]	White powder [2]	115 - 124 [2]	-3.5 ± 1° (c=2 in EtOH) [2]	0 - 8°C [2]
Sigma-Aldrich	98% [3]	C ₁₀ H ₁₈ N ₂ O ₅ [4]	246.26 [4]	13726-85-7 [4]	Powder [3]	113-116 (dec.) [3]	-3.5° (c=1 in ethanol) [3]	2-8°C [4]
Carl ROTH	≥ 97 %	C ₁₀ H ₁₈ N ₂ O ₅	246.26	13726-85-7	Not specified	Not specified	Not specified	Not specified
Siddhi Vinayaka Spechem	≥ 99% [5]	C ₁₀ H ₁₈ N ₂ O ₅ [3]	246.26 [3]	13726-85-7 [3]	White to off-white powder [5]	Not specified	Not specified	Not specified
Generic Specification	≥ 98.0% (HPLC) [6]	C ₁₀ H ₁₈ N ₂ O ₅ [6]	246.26 [6]	13726-85-7 [6]	White to off-white powder [6]	Not specified	D-enantiomer ≤ 0.50% [6]	≤ 25°C, protect from light [6]

Experimental Protocols

Boc-L-glutamine is a cornerstone in Solid Phase Peptide Synthesis (SPPS) for the introduction of glutamine residues into a growing peptide chain. The tert-butoxycarbonyl (Boc) group provides a robust temporary protecting group for the α -amine, which can be removed under acidic conditions.

Standard Boc-SPPS Cycle for Boc-L-Glutamine Incorporation

This protocol outlines the key steps for the incorporation of a Boc-L-glutamine residue onto a resin-bound peptide chain.

Materials:

- Peptide-resin with a free N-terminal amine
- Boc-L-glutamine
- Coupling reagent (e.g., HBTU, HATU)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- SPPS reaction vessel

Workflow for a single coupling cycle:



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Boc-SPPS Workflow for a Single Amino Acid Coupling.

Protocol Steps:

- **Resin Swelling:** Before initiating the synthesis, swell the resin in an appropriate solvent such as DCM or DMF for at least 30 minutes in the reaction vessel.[7]
- **Boc Deprotection:** To remove the Boc protecting group from the N-terminus of the resin-bound peptide, treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[8] A short pre-wash of 1-2 minutes can be performed, followed by a longer deprotection step of 20-30 minutes.[8]
- **Washing:** After deprotection, thoroughly wash the resin with DCM to remove residual TFA.
- **Neutralization:** Neutralize the resulting trifluoroacetate salt to the free amine by washing the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[8] This is a crucial step to ensure efficient coupling in the subsequent step.
- **Washing:** Wash the resin thoroughly with DMF to remove excess base and prepare for the coupling reaction.
- **Coupling of Boc-L-glutamine:**
 - **Pre-activation:** In a separate vessel, dissolve Boc-L-glutamine (3-4 equivalents relative to resin loading) and a coupling agent such as HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[8]
 - **Coupling Reaction:** Add the pre-activated Boc-L-glutamine solution to the swollen and neutralized peptide-resin.[8] Agitate the mixture at room temperature for 1-2 hours.
- **Monitoring the Reaction:** The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates that all free primary amines have reacted.
- **Washing:** Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[8]

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the desired peptide sequence has been synthesized, the peptide must be cleaved from the resin, and the side-chain protecting groups removed. For Boc-SPPS, this is typically achieved using strong acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.

A general procedure for HF cleavage is as follows:

- Thoroughly dry the peptide-resin under vacuum.
- Place the resin in a specialized HF cleavage apparatus.
- Add a scavenger, such as anisole, to trap reactive carbocations.
- Cool the apparatus in a dry ice/methanol bath.
- Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide with cold diethyl ether.
- Collect and wash the peptide, then purify using techniques such as HPLC.

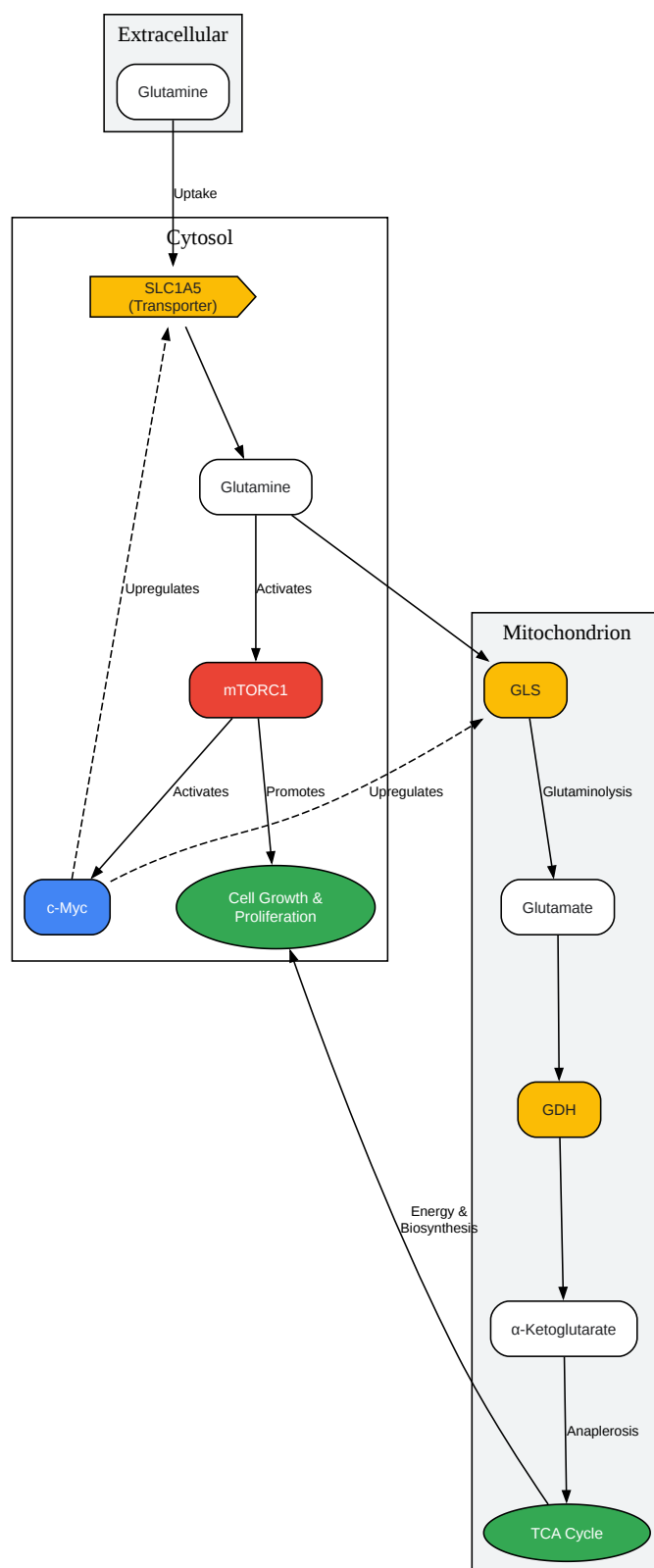
Role in Cellular Signaling: Glutamine Metabolism and the mTOR Pathway

Glutamine is a crucial amino acid for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, proteins, and lipids.[9] Its metabolism is intricately linked with major cellular signaling pathways, most notably the

mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[\[10\]](#)[\[11\]](#)

The mTOR signaling network exists as two distinct complexes, mTORC1 and mTORC2.[\[11\]](#) mTORC1 is particularly sensitive to amino acid levels, including glutamine, and its activation promotes glutamine metabolism to fuel cell growth.[\[12\]](#)[\[13\]](#)

The following diagram illustrates the central role of glutamine in activating the mTORC1 pathway and fueling downstream metabolic processes critical for cell proliferation.



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Glutamine Metabolism and its Regulation by the mTORC1 Pathway.

As depicted, extracellular glutamine is transported into the cell by transporters like SLC1A5.[1] Intracellular glutamine activates the mTORC1 complex, which in turn promotes cell growth and proliferation.[10][12] A key downstream effector of mTORC1 is the transcription factor c-Myc, which upregulates the expression of both the glutamine transporter SLC1A5 and the enzyme glutaminase (GLS), creating a positive feedback loop that enhances glutamine uptake and metabolism.[1]

In the mitochondria, glutamine is converted to glutamate by GLS, a process known as glutaminolysis.[1] Glutamate is then converted to the tricarboxylic acid (TCA) cycle intermediate α -ketoglutarate (α -KG) by glutamate dehydrogenase (GDH).[1] The entry of α -KG into the TCA cycle, a process called anaplerosis, is vital for energy production and the generation of biosynthetic precursors required for rapid cell division.[1] This metabolic reprogramming, often termed "glutamine addiction," is a hallmark of many cancer cells.[2]

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